2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate
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Overview
Description
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate is a complex organic compound that belongs to the class of alkyl-phenylketones. This compound is characterized by its unique structure, which includes a biphenyl group, an oxoethyl group, and a dioxoisoindolyl group.
Preparation Methods
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate involves multiple steps. One common synthetic route includes the reaction of biphenyl-4-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the biphenyl group, using reagents like sodium hydroxide or potassium tert-butoxide
Scientific Research Applications
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of macrophage metalloelastase (MMP-12), an enzyme involved in inflammatory processes. The compound binds to the active site of the enzyme, preventing it from catalyzing the degradation of extracellular matrix components .
Comparison with Similar Compounds
Similar compounds to 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate include:
2-[4’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)[1,1’-biphenyl]-4-yl]-1H-isoindole-1,3(2H)-dione: This compound shares a similar biphenyl and dioxoisoindolyl structure but differs in its functional groups.
2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-(4’-ethoxy-1,1’-biphenyl-4-yl)-4-oxobutanoic acid: This compound has an ethyl group instead of an oxoethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H25NO5 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C29H25NO5/c31-26(21-12-10-20(11-13-21)19-6-2-1-3-7-19)18-35-29(34)22-14-16-23(17-15-22)30-27(32)24-8-4-5-9-25(24)28(30)33/h1-13,22-23H,14-18H2 |
InChI Key |
IEUUOFUFLAHXSH-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1CC(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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